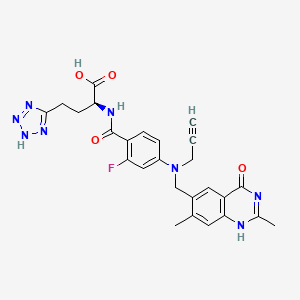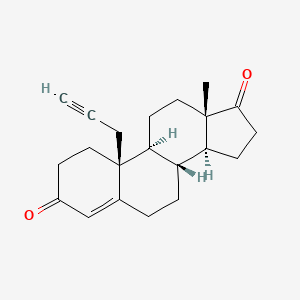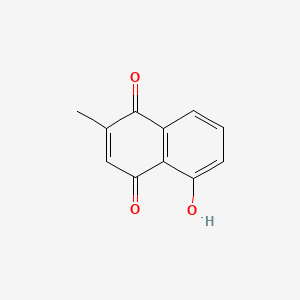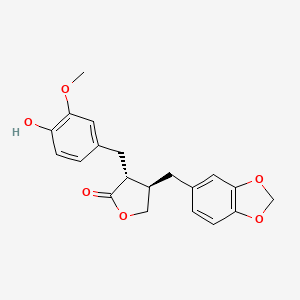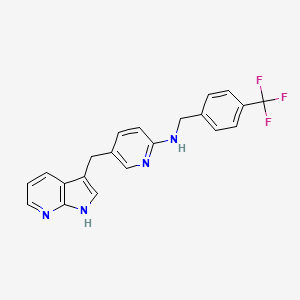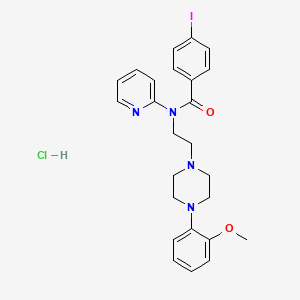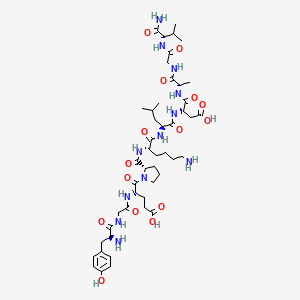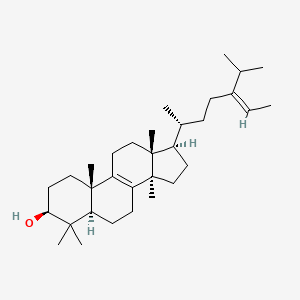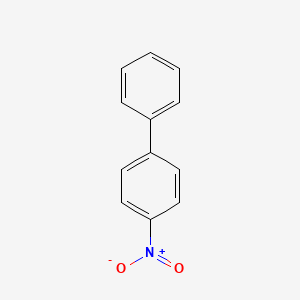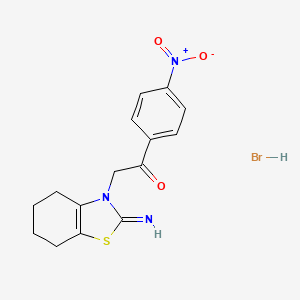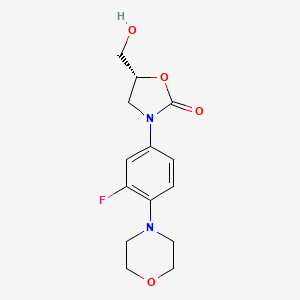![molecular formula C14H10BrN3O3S B1678976 (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 1239513-63-3](/img/structure/B1678976.png)
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
Poloxipan is a potent and pan-specific inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division and proliferation. This compound has shown significant potential in inhibiting the activity of PLK1, PLK2, and PLK3, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Poloxipan involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve steps such as nucleophilic substitution, condensation reactions, and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of Poloxipan likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Poloxipan undergoes several types of chemical reactions, including:
Oxidation: Poloxipan can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Poloxipan into its reduced forms, which may have different biological activities.
Substitution: Poloxipan can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted Poloxipan compounds.
Scientific Research Applications
Poloxipan has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of polo-like kinases and their role in cell division.
Biology: Helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit PLK1, which is often overexpressed in cancer cells
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs targeting cell cycle-related diseases.
Mechanism of Action
Poloxipan exerts its effects by binding to the polo-box domain of PLK1, thereby inhibiting its activity. This inhibition disrupts the normal function of PLK1 in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Poloxipan include PLK1, PLK2, and PLK3, and it affects pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Poloxipan is unique in its pan-specific inhibition of PLK1, PLK2, and PLK3. Similar compounds include:
Poloxin: Another PLK1 inhibitor, but with different specificity and potency.
Purpurogallin: A natural compound with PLK1 inhibitory activity, but less potent than Poloxipan.
Poloxipan stands out due to its high potency and broad specificity, making it a valuable compound in cancer research and therapy.
Properties
CAS No. |
1239513-63-3 |
|---|---|
Molecular Formula |
C14H10BrN3O3S |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6- |
InChI Key |
UEMYVTYHECWXSR-WDZFZDKYSA-N |
SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Appearance |
white solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Poloxipan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


